3-Hydroxydesmonomethylpromazine

Description

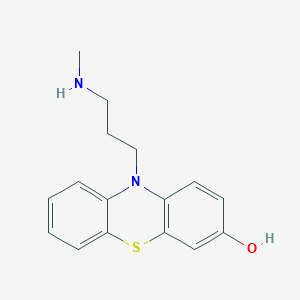

3-Hydroxydesmonomethylpromazine is a hydroxylated metabolite of desmonomethylpromazine, a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds characterized by a sulfur- and nitrogen-containing tricyclic structure. These compounds are primarily known for their antipsychotic and antiemetic properties. The hydroxylation at the 3-position of the phenothiazine ring alters its pharmacokinetic profile, including metabolism, bioavailability, and receptor binding affinity compared to non-hydroxylated analogs .

Properties

CAS No. |

10120-31-7 |

|---|---|

Molecular Formula |

C16H18N2OS |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

10-[3-(methylamino)propyl]phenothiazin-3-ol |

InChI |

InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3 |

InChI Key |

KPNZJQVYAKBDDT-UHFFFAOYSA-N |

SMILES |

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |

Canonical SMILES |

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 |

Other CAS No. |

10120-31-7 |

Synonyms |

3-HDMMP 3-hydroxydesmonomethylpromazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

Phenothiazines share a common tricyclic backbone but differ in substituents at positions 2 (R1) and 10 (R2). These substituents critically influence their pharmacological activity, metabolism, and side-effect profiles. Below is a comparison of 3-Hydroxydesmonomethylpromazine with structurally related compounds:

Pharmacological and Metabolic Differences

- 3-Hydroxy Levomepromazine : Hydroxylation at the 3-position increases water solubility, facilitating renal excretion. This metabolite retains partial dopamine receptor antagonism but with reduced CNS penetration compared to its parent compound .

- Chlorpromazine : The chlorine substituent enhances receptor binding affinity and prolongs half-life. It is extensively metabolized to sulfoxide and hydroxylated derivatives, which are less active .

- Methopromazine : The methoxy group at position 2 decreases affinity for dopamine receptors but increases histamine H1 receptor antagonism, contributing to sedative effects .

- Acepromazine : The acetyl group at position 2 enhances lipid solubility, improving absorption and duration of action in veterinary use .

Metabolic Pathways

Hydroxylation is a common metabolic pathway for phenothiazines:

- Chlorpromazine : Metabolized via sulfoxidation (to chlorpromazine sulfoxide) and hydroxylation at positions 3 and 7 .

- Levomepromazine : Primarily hydroxylated at position 3, forming 3-Hydroxy Levomepromazine, which is conjugated with glucuronic acid for excretion .

- Methopromazine: Undergoes demethylation of the side-chain dimethylamino group and O-demethylation .

Research Findings and Clinical Implications

- Receptor Binding : Chlorpromazine and its analogs exhibit higher affinity for dopamine D2 receptors, correlating with antipsychotic efficacy. Hydroxylated derivatives like 3-Hydroxy Levomepromazine show reduced receptor binding due to increased polarity .

- Side Effects : Methopromazine and Acepromazine are associated with stronger antihistaminic effects, leading to sedation, while chlorinated derivatives (e.g., Chlorpromazine) carry higher risks of extrapyramidal symptoms .

- Therapeutic Use : Hydroxylated metabolites are generally inactive or less potent, but their presence in plasma can inform dosing regimens to avoid toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.